molecular formula C6H9FO2 B2614152 3-Fluorocyclopentanecarboxylic acid CAS No. 1508595-64-9

3-Fluorocyclopentanecarboxylic acid

Cat. No.: B2614152
CAS No.: 1508595-64-9
M. Wt: 132.134
InChI Key: HMWIEXZISHZBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorocyclopentanecarboxylic acid is an organic compound that belongs to the class of carboxylic acids. It contains a cyclopentane ring with a fluorine atom attached to it, making it a fluorinated derivative of cyclopentanecarboxylic acid. This compound has garnered attention due to its potential biological activities and diverse applications in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorocyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the fluorination of cyclopentanecarboxylic acid using a suitable fluorinating agent. This reaction typically requires controlled conditions to ensure selective fluorination at the desired position on the cyclopentane ring .

Another method involves the carboxylation of fluorocyclopentane. This process can be carried out under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where cyclopentanecarboxylic acid is treated with fluorinating agents in reactors designed to handle high pressures and temperatures. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Fluorocyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluorocyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: The non-fluorinated parent compound.

    2-Fluorocyclopentanecarboxylic acid: A positional isomer with the fluorine atom at a different position on the cyclopentane ring.

    4-Fluorocyclopentanecarboxylic acid: Another positional isomer with the fluorine atom at the fourth position.

Uniqueness

3-Fluorocyclopentanecarboxylic acid is unique due to the specific position of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to its isomers and the non-fluorinated parent compound.

Properties

IUPAC Name

3-fluorocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWIEXZISHZBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508595-64-9
Record name 3-fluorocyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.